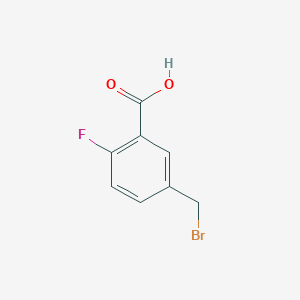

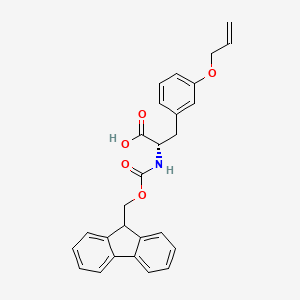

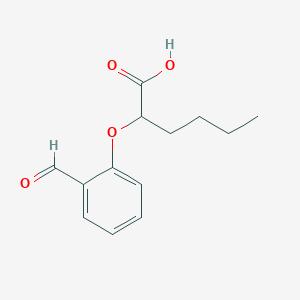

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" is a chiral molecule that is likely to be of interest in the field of synthetic organic chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of chiral compounds often involves the use of stereoselective or enantioselective methods to ensure the desired stereochemistry is obtained. For example, the paper on the enantioselective synthesis of a derivative of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid describes the use of a Schollkopf synthesis, which is a method for coupling a side chain to a lithiated bis-lactim ether . This technique could potentially be adapted for the synthesis of "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" by selecting appropriate side chains and core structures.

Another paper details the development of a stereoselective synthesis for a PPAR α/γ dual agonist, which involves using a chiral auxiliary to control the stereochemistry during the synthesis . This approach could be relevant for synthesizing the compound if a similar chiral auxiliary could be employed.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their biological activity and interaction with other molecules. X-ray structural analysis is a common technique used to determine the absolute configuration of chiral molecules, as mentioned in the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid . For the compound of interest, X-ray crystallography could be used to confirm its stereochemistry and to understand the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of the compound , but they do offer insights into the reactivity of similar structures. For instance, the Fmoc strategy of solid-phase peptide synthesis mentioned in the first paper could be relevant for the compound's potential use in peptide synthesis, given its Fmoc-protected amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are essential for its practical application. The papers provided do not discuss these properties for the specific compound . However, similar compounds' properties, such as solubility in organic solvents or reactivity towards certain reagents, can provide a starting point for predicting the properties of "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" .

科学的研究の応用

Peptide Synthesis and Modification

The compound has been instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, showcasing its utility in the solid-phase syntheses of β-peptides. This process involves a diastereoselective amidomethylation, illustrating the compound's critical role in peptide research and its potential for large-scale applications (Šebesta & Seebach, 2003).

Chemoselective Procedures

The compound has been used in a mild, rapid, and chemoselective procedure for the introduction of the 9-Phenyl-9-fluorenyl protecting group into various functional groups, demonstrating its versatility and efficiency in modifying amino acids and other molecules (Soley & Taylor, 2019).

Self-Assembled Structures

Research into self-assembled structures formed by Fmoc modified aliphatic amino acids has shown that this compound can facilitate the formation of diverse morphologies such as flower-like structures and fibers, opening new avenues in the design of novel self-assembled architectures (Gour et al., 2021).

Material Science Applications

The compound's derivatives have been applied in functional modification of materials, such as polyvinyl alcohol/acrylic acid hydrogels, indicating its potential in creating materials with enhanced properties for various applications, including medical uses (Aly & El-Mohdy, 2015).

Nanotechnology and Biomaterials

In nanotechnology and biomaterials, the compound has been leveraged as surfactants for carbon nanotubes, showcasing its utility in creating homogeneous aqueous nanotube dispersions, which could have significant implications for biomedical research and applications (Cousins et al., 2009).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZULFVSTYZJLP-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592359 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid | |

CAS RN |

1175973-95-1 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)